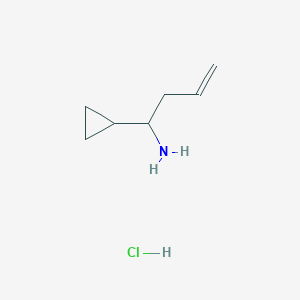
1-Cyclopropylbut-3-en-1-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylbut-3-en-1-aminehydrochloride is an organic compound that features a cyclopropyl group attached to a butenylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropylbut-3-en-1-aminehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and but-3-en-1-amine.
Formation of Intermediate: The cyclopropyl bromide undergoes a nucleophilic substitution reaction with but-3-en-1-amine to form the intermediate 1-Cyclopropylbut-3-en-1-amine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques such as continuous flow chemistry, which allows for the efficient and consistent production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylbut-3-en-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.
Scientific Research Applications
1-Cyclopropylbut-3-en-1-aminehydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropylbut-3-en-1-aminehydrochloride involves its interaction with specific molecular targets. The cyclopropyl group imparts unique steric and electronic properties, which can influence the compound’s binding affinity and activity. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, facilitating its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropylbut-3-yn-1-aminehydrochloride: This compound has a similar structure but features a triple bond instead of a double bond.
Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.
Cyclopropylbutane: Lacks the amine group but has a similar cyclopropyl and butane structure.
Uniqueness
1-Cyclopropylbut-3-en-1-aminehydrochloride is unique due to its combination of a cyclopropyl group and a butenylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H14ClN |
|---|---|
Molecular Weight |
147.64 g/mol |
IUPAC Name |
1-cyclopropylbut-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N.ClH/c1-2-3-7(8)6-4-5-6;/h2,6-7H,1,3-5,8H2;1H |
InChI Key |
HSORIBNHJPPXCE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



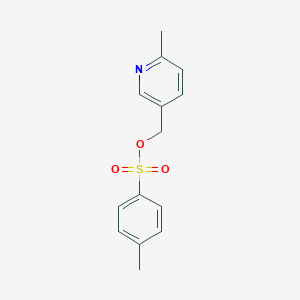
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
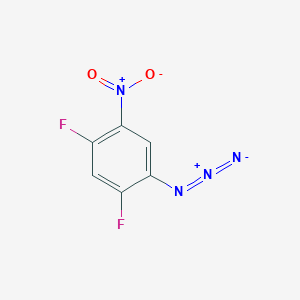
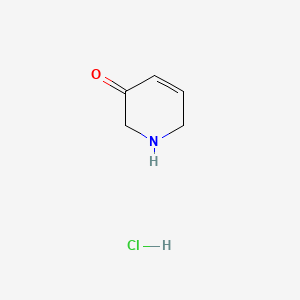
![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
![Methyl2-[4-(bromomethyl)oxan-4-yl]acetate](/img/structure/B13559583.png)
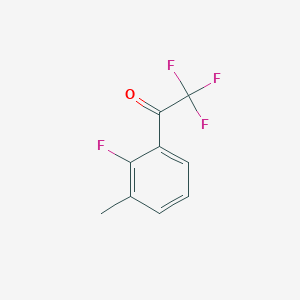

![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
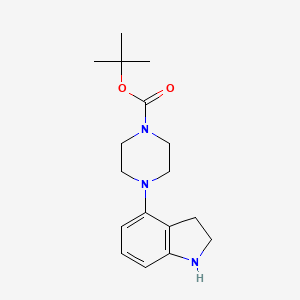
amine](/img/structure/B13559634.png)
